molecular formula C21H18N2O4S2 B14815983 N-(3-acetylphenyl)-4-{[(1E)-3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl]amino}benzenesulfonamide

N-(3-acetylphenyl)-4-{[(1E)-3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl]amino}benzenesulfonamide

Cat. No.: B14815983
M. Wt: 426.5 g/mol
InChI Key: CQNKMEMPVCZENL-VAWYXSNFSA-N
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Description

D-(-)-GULOSE: is a monosaccharide, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. It is one of the stereoisomers of glucose, differing in the spatial arrangement of atoms. This compound is naturally occurring and can be found in various biological systems.

Properties

Molecular Formula

C21H18N2O4S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzenesulfonamide

InChI

InChI=1S/C21H18N2O4S2/c1-15(24)16-4-2-5-18(14-16)23-29(26,27)19-9-7-17(8-10-19)22-12-11-20(25)21-6-3-13-28-21/h2-14,22-23H,1H3/b12-11+

InChI Key

CQNKMEMPVCZENL-VAWYXSNFSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CS3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(-)-GULOSE can be synthesized through several methods, including the oxidation of D-sorbitol or the reduction of D-gulonic acid. The oxidation of D-sorbitol typically involves the use of strong oxidizing agents such as nitric acid under controlled conditions. The reduction of D-gulonic acid can be achieved using reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of D-(-)-GULOSE often involves biotechnological processes, such as the fermentation of specific microorganisms that can convert glucose into D-(-)-GULOSE. Enzymatic methods are also employed, where enzymes like glucose oxidase and catalase are used to facilitate the conversion.

Chemical Reactions Analysis

Types of Reactions: D-(-)-GULOSE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form D-gulonic acid.

    Reduction: It can be reduced to form D-sorbitol.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Nitric acid or other strong oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation.

Major Products Formed:

    Oxidation: D-gulonic acid.

    Reduction: D-sorbitol.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

D-(-)-GULOSE has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role in managing certain metabolic disorders.

    Industry: Utilized in the production of various biochemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which D-(-)-GULOSE exerts its effects involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing the production of energy and other metabolic intermediates. The molecular targets include enzymes like glucose oxidase and pathways related to glycolysis and gluconeogenesis.

Comparison with Similar Compounds

    D-Glucose: A common aldohexose with a similar structure but different spatial arrangement.

    D-Mannose: Another aldohexose with different stereochemistry.

    D-Galactose: An aldohexose that differs in the arrangement of hydroxyl groups.

Uniqueness: D-(-)-GULOSE is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in specific metabolic pathways and its potential therapeutic applications make it a compound of interest in various fields of research.

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